2-(Aminomethylidene)cyclohexane-1,3-dione
Overview
Description
2-(Aminomethylidene)cyclohexane-1,3-dione is an organic compound with the molecular formula C7H9NO2. It is known for its unique structure, which includes a cyclohexane ring substituted with an aminomethylidene group at the 2-position and two keto groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethylidene)cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with aminomethylene reagents. One common method includes the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which reacts with 1,3-cyclohexanedione to form the desired product . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The aminomethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aminomethylidene group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
Scientific Research Applications
2-(Aminomethylidene)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to enzyme dysregulation.
Mechanism of Action
The mechanism of action of 2-(Aminomethylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, as an HPPD inhibitor, it binds to the active site of the enzyme, preventing the conversion of p-hydroxyphenylpyruvate to homogentisate. This inhibition disrupts the biosynthesis of essential molecules in plants, leading to their death . The compound’s structure allows it to fit precisely into the enzyme’s active site, making it an effective inhibitor.
Comparison with Similar Compounds
- 2-(Dimethylamino)methylene)cyclohexane-1,3-dione
- 2-(Anilinomethylene)cyclohexane-1,3-dione
- 2-(2,2-Dimethylcyclopropyl)carbonyl)cyclohexane-1,3-dione
Comparison: 2-(Aminomethylidene)cyclohexane-1,3-dione is unique due to its aminomethylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 2-(Dimethylamino)methylene)cyclohexane-1,3-dione also has a methylene group, the presence of dimethylamino instead of amino alters its reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-hydroxy-2-methanimidoylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-4-5-6(9)2-1-3-7(5)10/h4,8-9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCLBHOCTHPKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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